Zelkovamycine

Vue d'ensemble

Description

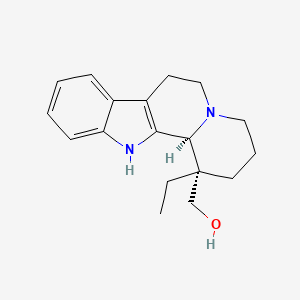

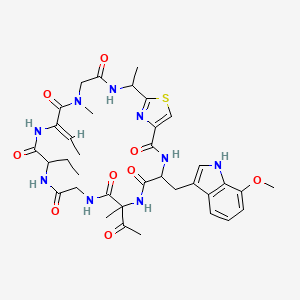

Zelkovamycin is a new antibiotic that was isolated from the fermentation broth of Streptomyces sp. K96-0670 . It is a cyclic peptide antibiotic that shows antibacterial activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus .

Synthesis Analysis

The exact molecular structure of Zelkovamycin was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays . The first total synthesis of Zelkovamycin was reported in 2020 .

Molecular Structure Analysis

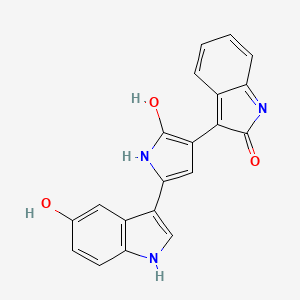

The structure of Zelkovamycin was elucidated as a cyclic peptide comprising glycyl, 2-aminobutanoyl, 2-amino-2-butenoyl, N-methyl glycyl, alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl residues . The configurations of amino acid residues were determined by Marfey’s analysis combined with NMR calculations .

Chemical Reactions Analysis

Zelkovamycin is an argyrin natural product. Its exact molecular structure was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays .

Applications De Recherche Scientifique

Activité Antivirale

La Zelkovamycine E a été trouvée pour présenter une activité inhibitrice puissante contre le virus de la grippe A H1N1 . Cela suggère que la this compound pourrait être utilisée dans le développement de médicaments antiviraux, en particulier pour le traitement de la grippe.

Inhibition de la Phosphorylation Oxydative

La this compound a été identifiée comme un inhibiteur de la phosphorylation oxydative (OXPHOS) . Cela signifie qu'elle pourrait potentiellement être utilisée dans la recherche liée à la production d'énergie au sein des cellules, et pourrait avoir des implications pour l'étude des maladies où la production d'énergie est perturbée.

Analyse de la Voie Biosynthétique

La voie biosynthétique des Zelkovamycines a été proposée sur la base de l'analyse du cluster de gènes . Cela pourrait fournir des informations précieuses pour les chercheurs étudiant la biosynthèse des peptides cycliques et pourrait potentiellement conduire au développement de nouvelles méthodes de production de ces composés.

Analyse Structurale

La this compound B présente un système cyclique sans précédent de 3-méthyl-5-hydroxypyrrolidine-2,4-dione lié au squelette cyclopeptidique . La structure unique de la this compound offre un sujet intéressant pour l'analyse structurale et pourrait contribuer à notre compréhension de la structure et de la fonction des peptides.

Source d'Isolement

Les Zelkovamycines ont été isolées d'une espèce endophyte de Kitasatospora . Cela met en évidence le potentiel des bactéries endophytes comme source de nouveaux composés bioactifs et pourrait stimuler davantage la recherche sur l'exploration des endophytes pour la découverte de médicaments.

Résidus d'Acides Aminés Rares

Les Zelkovamycines sont des octapeptides cycliques contenant des résidus d'acides aminés rares . La présence de ces résidus rares pourrait faire des Zelkovamycines un outil précieux pour l'étude de la structure et de la fonction des protéines, et pourrait potentiellement conduire à la découverte de nouvelles activités biologiques associées à ces acides aminés rares.

Mécanisme D'action

Target of Action

Zelkovamycin primarily targets the Oxidative Phosphorylation (OXPHOS) system . The OXPHOS system is a crucial component of cellular metabolism, responsible for the production of ATP, the primary energy currency of the cell. By inhibiting this system, Zelkovamycin can disrupt the energy production of the cell, leading to various downstream effects .

Mode of Action

Zelkovamycin interacts with the OXPHOS system, inhibiting its function . This interaction and the resulting inhibition disrupt the normal flow of electrons within the system, preventing the formation of ATP. The exact molecular interactions between Zelkovamycin and the components of the OXPHOS system are still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by Zelkovamycin is the OXPHOS pathway . This pathway is responsible for the majority of ATP production within the cell. By inhibiting this pathway, Zelkovamycin disrupts the cell’s energy balance, potentially leading to cell death .

Result of Action

The primary result of Zelkovamycin’s action is the inhibition of the OXPHOS system . This leads to a disruption in ATP production, which can have wide-ranging effects on the cell, potentially leading to cell death. The exact molecular and cellular effects of Zelkovamycin’s action are still under investigation .

Orientations Futures

Propriétés

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Zelkovamycin and what makes its structure unique?

A1: Zelkovamycin is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in Zelkovamycin B. []

Q2: What is Zelkovamycin's known biological activity?

A2: While structurally similar to the anticancer argyrin family, Zelkovamycin demonstrates a unique biological activity. Research indicates that Zelkovamycin acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []

Q3: How potent is Zelkovamycin's antibacterial activity?

A3: Zelkovamycin shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue Zelkovamycin H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []

Q4: What is known about the structure-activity relationship of Zelkovamycin?

A4: Studies on Zelkovamycin analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.

Q5: Are there any potential antiviral properties associated with Zelkovamycin?

A5: Yes, preliminary research suggests potential antiviral properties. Zelkovamycin and Zelkovamycin E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, Zelkovamycin E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into Zelkovamycin's antiviral potential.

Q6: What are the implications of Zelkovamycin's unique bioactivity?

A6: Zelkovamycin's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)